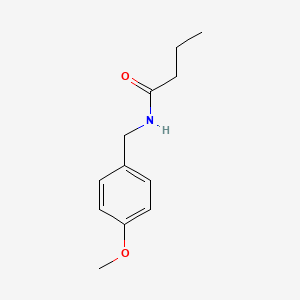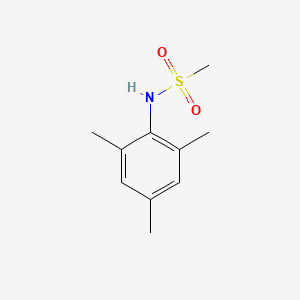
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
DFP-10825 exerts its pharmacological effects by selectively inhibiting N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity. N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activation has been implicated in the pathogenesis of diabetes and cardiovascular diseases.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exert various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. The compound is highly selective for N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibition and does not affect other kinases. Moreover, DFP-10825 has been shown to be stable in various biological matrices, including plasma, serum, and tissue homogenates. However, the compound has some limitations for lab experiments. DFP-10825 is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
DFP-10825 has significant potential for therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of DFP-10825. Moreover, further studies are needed to optimize the pharmacokinetics and bioavailability of the compound for its clinical use. In addition, the development of novel analogs of DFP-10825 may lead to the discovery of more potent and selective N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibitors with improved pharmacological properties.
合成法
The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 3,4-difluoroaniline with 2-methoxyphenol to form 3,4-difluoro-2-methoxyphenylamine. The intermediate is then reacted with chloroacetyl chloride to produce N-(3,4-difluoro-2-methoxyphenyl)-2-chloroacetamide, which is then treated with sodium methoxide to obtain the final product, N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide.
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to selectively inhibit N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity, which is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, DFP-10825 has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Moreover, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYCYIVNFLUNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)
![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)